Pterocidin

Descripción

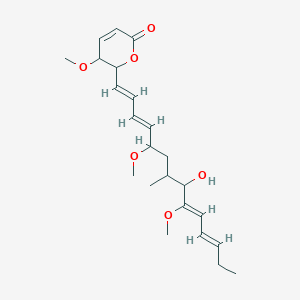

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H34O6 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

2-[(1E,3E,9Z,11E)-8-hydroxy-5,9-dimethoxy-7-methyltetradeca-1,3,9,11-tetraenyl]-3-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C23H34O6/c1-6-7-8-13-21(28-5)23(25)17(2)16-18(26-3)11-9-10-12-20-19(27-4)14-15-22(24)29-20/h7-15,17-20,23,25H,6,16H2,1-5H3/b8-7+,11-9+,12-10+,21-13- |

Clave InChI |

SCULYIZXJXVKHD-WGVNNLPSSA-N |

SMILES isomérico |

CC/C=C/C=C(/C(C(C)CC(/C=C/C=C/C1C(C=CC(=O)O1)OC)OC)O)\OC |

SMILES canónico |

CCC=CC=C(C(C(C)CC(C=CC=CC1C(C=CC(=O)O1)OC)OC)O)OC |

Sinónimos |

pterocidin |

Origen del producto |

United States |

Natural Occurrence and Research on Biological Sources

Isolation from Marine-Derived Streptomyces Strains

While the primary source of Pterocidin has been identified as an endophytic actinomycete, the broader genus of Streptomyces is a well-established reservoir of novel chemical entities, with marine environments being a particularly fruitful frontier for discovery.

Marine Sediment Origins

Marine sediments are a rich and diverse habitat for a vast array of microorganisms, including various strains of Streptomyces. These bacteria have adapted to the unique conditions of the marine environment, such as high pressure, low temperatures, and specific nutrient availability. This adaptation is believed to drive the evolution of unique metabolic pathways, leading to the production of novel secondary metabolites not found in their terrestrial counterparts. While this compound has not been definitively reported from a marine-derived Streptomyces strain to date, the exploration of these environments for such compounds is an active area of research. The isolation of novel, bioactive compounds from marine Streptomyces underscores the potential for discovering this compound or its analogues from these untapped sources.

Cultivation and Fermentation Research Methodologies

The cultivation of marine-derived Streptomyces for the production of secondary metabolites requires specialized techniques to mimic their natural environment. Successful fermentation is a critical step in obtaining sufficient quantities of a target compound for isolation and characterization.

Key parameters that are meticulously controlled during the cultivation and fermentation of marine Streptomyces include the composition of the culture medium, temperature, pH, aeration, and incubation time. The culture media are often supplemented with seawater or its components to provide the necessary minerals and trace elements that these bacteria require for growth and secondary metabolite production.

Table 1: General Fermentation Parameters for Marine Streptomyces

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Temperature | 25-30°C | Optimal growth and enzyme activity |

| pH | 7.0-8.0 | Mimics marine sediment environment |

| Aeration | Shaker flask (150-250 rpm) or bioreactor with sparging | Provides necessary oxygen for aerobic respiration and biosynthesis |

| Incubation Time | 7-21 days | Allows for sufficient biomass growth and secondary metabolite accumulation |

| Culture Media | Starch-casein agar (B569324), oatmeal agar, yeast extract-malt extract agar (often with seawater base) | Provides essential nutrients (carbon, nitrogen, minerals) for growth and metabolism |

Isolation from Endophytic Streptomyces hygroscopicus TP-A0451

The most well-documented source of this compound is the endophytic actinomycete, Streptomyces hygroscopicus strain TP-A0451. nih.govresearchgate.net This bacterium lives within the tissues of a host plant, forming a symbiotic relationship.

Endophytic Association with Host Plants (e.g., Pteridium aquilinum)

Streptomyces hygroscopicus TP-A0451 was isolated from the plant Pteridium aquilinum, commonly known as bracken fern. researchgate.net Endophytes such as this bacterium reside within the plant's tissues without causing disease. This intimate association is thought to be mutually beneficial, with the plant providing a protected environment and nutrients for the bacterium, while the bacterium may produce compounds that protect the plant from pathogens or herbivores. The unique biochemical environment within the host plant can influence the metabolic pathways of the endophyte, leading to the production of specialized compounds like this compound.

Culture and Extraction Research Protocols

The isolation of this compound from Streptomyces hygroscopicus TP-A0451 involves a multi-step process that begins with the cultivation of the bacterium, followed by the extraction of the produced metabolites.

Cultivation: The strain is typically grown in a suitable liquid fermentation medium. While the exact proprietary medium composition for optimal this compound production is often specific to the research lab, a common approach involves using a nutrient-rich broth containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out under controlled conditions of temperature and aeration over a period of several days to allow for the accumulation of this compound in the culture broth.

Extraction: Following fermentation, the culture broth is separated from the bacterial cells (mycelium). The bioactive compounds, including this compound, are then extracted from the culture filtrate using solvent extraction techniques. A common solvent used for this purpose is ethyl acetate (B1210297), which is effective at partitioning organic compounds like this compound from the aqueous culture medium. The ethyl acetate extract is then concentrated to yield a crude extract containing a mixture of metabolites.

Advanced Isolation and Purification Methodologies in this compound Research

The crude extract obtained from the fermentation of Streptomyces hygroscopicus TP-A0451 is a complex mixture of various compounds. To isolate pure this compound, a series of chromatographic techniques are employed.

The initial step often involves silica (B1680970) gel column chromatography . The crude extract is loaded onto a column packed with silica gel, and a series of solvents with increasing polarity are passed through the column. This process separates the compounds based on their affinity for the silica gel and their solubility in the different solvents. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the compound of interest.

Fractions enriched with this compound are then subjected to further purification using High-Performance Liquid Chromatography (HPLC) . HPLC is a powerful technique that provides high resolution and allows for the separation of closely related compounds. A reversed-phase HPLC column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is typically achieved using a gradient elution, where the proportion of the organic solvent is gradually increased over time. The compound eluting from the column is detected, and the peak corresponding to this compound is collected. This process is often repeated until a pure compound is obtained, as confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pteridic acid A |

Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

The purification of this compound employs a combination of column chromatography and high-performance liquid chromatography (HPLC). These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: An initial separation of the crude extract is typically performed using column chromatography. While the specific details for this compound's large-scale column chromatography are not extensively documented in readily available literature, a common approach for similar natural products involves the use of a silica gel stationary phase. The crude extract is loaded onto the column, and a series of solvents with increasing polarity (a solvent gradient) are passed through the column to elute the compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the compound of interest.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, preparative HPLC is the method of choice. This technique offers higher resolution and efficiency compared to standard column chromatography. The specific details for the preparative HPLC purification of this compound are outlined in the table below.

| Parameter | Description |

| Stationary Phase | ODS (Octadecylsilane) |

| Mobile Phase | Acetonitrile - 0.1% Trifluoroacetic acid (TFA) in water |

| Elution Mode | Gradient |

This interactive data table provides a summary of the HPLC conditions used for this compound purification.

Preparative Purification Strategies

Fermentation and Extraction: The microorganism is cultured in a suitable broth. After fermentation, the culture broth is separated from the mycelial cake. Both are typically extracted with an organic solvent, such as ethyl acetate, to capture the secondary metabolites, including this compound. The organic extracts are then combined and concentrated.

Initial Fractionation: The crude extract is subjected to a primary separation step. This often involves solvent-solvent partitioning or an initial round of column chromatography to separate compounds into broad polarity-based fractions.

Purification by Preparative HPLC: The fraction containing this compound is further purified using preparative reverse-phase HPLC. The use of an ODS column and a gradient of acetonitrile in acidified water allows for the separation of this compound from closely related compounds. The effluent from the HPLC is monitored by a UV detector, and the peak corresponding to this compound is collected.

Final Purification and Characterization: The collected fraction containing this compound is concentrated to yield the pure compound. The purity and identity of the isolated this compound are then confirmed using analytical techniques such as analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

This systematic approach, combining extraction, initial fractionation, and high-resolution preparative HPLC, is essential for obtaining this compound of sufficient purity for subsequent biological and chemical studies.

Pterocidin Biosynthesis and Pathway Elucidation

Polyketide Biosynthetic Origin of Piericidin

Piericidins are classified as polyketides, a diverse group of natural products synthesized from simple carboxylic acid precursors. The core structure of piericidins is assembled by a modular polyketide synthase (PKS) system. nih.gov This enzymatic machinery catalyzes the stepwise condensation of simple building blocks, such as acetyl-CoA, propionyl-CoA, and isopropyl-CoA, to form the characteristic polyketide chain. nih.gov

The biosynthesis initiates with a starter unit, which can be acetate (B1210297) or isobutyrate, followed by the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA. wikipedia.orgnih.gov Each addition, or extension cycle, is catalyzed by a specific module within the PKS complex, which dictates the type of building block incorporated and the subsequent chemical modifications. This modular nature allows for the generation of a wide array of structurally diverse piericidin analogs.

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for piericidin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). These clusters are contiguous stretches of DNA that contain all the genes necessary for the production of a specific secondary metabolite. The piericidin BGC was first identified in Streptomyces piomogenus and has since been found in other producing strains, such as Streptomyces pactum. nih.gov

In Streptomyces pactum, the piericidin BGC is notably split into two separate loci. nih.gov These loci house the genes encoding for six modular (type I) polyketide synthases and five post-PKS modification enzymes. nih.gov The identification of these BGCs is a crucial step in understanding and manipulating the biosynthesis of piericidins. Modern genome mining techniques, often aided by the presence of signature genes like those for 4'-phosphopantetheinyl transferases (PPTases) which are essential for PKS and non-ribosomal peptide synthetase (NRPS) activity, have facilitated the discovery of such clusters from environmental DNA. nih.gov

| Gene Category | Number of Genes | Function |

|---|---|---|

| Modular Polyketide Synthases (PKS) | 6 | Assembly of the polyketide backbone |

| Post-PKS Modification Enzymes | 5 | Tailoring of the polyketide intermediate to final products |

Enzymatic Mechanisms within the Pterocidin Biosynthetic Pathway

The biosynthesis of piericidins involves a cascade of enzymatic reactions. The core of this process is the modular type I PKS, a large multi-domain protein complex. Each module of the PKS is responsible for one cycle of polyketide chain elongation and typically contains a set of domains that perform specific catalytic functions.

The process begins with the loading of a starter unit onto the loading module. Subsequently, each extension module catalyzes the addition of an extender unit. The acyltransferase (AT) domain of a module selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA). The ketosynthase (KS) domain then catalyzes the Claisen condensation reaction, extending the polyketide chain. Following condensation, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the module.

After the full-length polyketide chain is assembled on the PKS, it is released, often through the action of a thioesterase (TE) domain. The released polyketide intermediate is then subjected to a series of post-PKS modifications. In the case of piericidins, these tailoring enzymes are responsible for reactions such as O-methylation and epoxidation, which give rise to the various piericidin analogs. nih.gov Research has shown that these tailoring enzymes can be quite promiscuous, capable of modifying prematurely released, shorter polyketide intermediates. nih.gov

| Domain | Abbreviation | Function |

|---|---|---|

| Acyltransferase | AT | Selects and loads the extender unit |

| Ketosynthase | KS | Catalyzes the condensation reaction |

| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group |

| Dehydratase | DH | Dehydrates the β-hydroxy group to a double bond |

| Enoylreductase | ER | Reduces the double bond to a single bond |

| Thioesterase | TE | Releases the final polyketide chain |

Genetic Engineering Approaches for Biosynthesis Pathway Modulation

The modular nature of polyketide synthases and the clustered organization of their biosynthetic genes make them amenable to genetic engineering. By manipulating the genes within the piericidin BGC, it is possible to alter the structure of the final product, leading to the generation of novel piericidin derivatives. This field, often referred to as combinatorial biosynthesis, holds significant promise for producing new compounds with potentially improved or novel biological activities.

One common approach is to inactivate specific genes within the BGC. For instance, the inactivation of the pieA5 gene in the piericidin PKS of S. pactum resulted in the accumulation of prematurely offloaded polyketide intermediates. nih.gov This not only provided valuable insights into the biosynthetic pathway but also demonstrated a method for generating novel, smaller polyketide structures.

Another strategy involves the expression of the entire BGC in a heterologous host. This allows for the production of piericidins in a more genetically tractable organism, facilitating easier genetic manipulation and potentially higher yields. Synthetic biology approaches, such as the refactoring of BGCs and their expression in optimized "plug-and-play" microbial hosts, are being developed to streamline the production of polyketides. These strategies often involve enhancing the supply of precursor molecules and optimizing the expression of the biosynthetic genes. nih.govsciepublish.com

Chemical Synthesis and Stereochemical Determination of Pterocidin

Total Synthesis Strategies for Pterocidin and its Analogues

Information regarding the total synthesis of this compound, including convergent or divergent routes and key synthetic transformations, is not available in the reviewed scientific literature.

Determination of Absolute Stereochemistry

The determination of the absolute stereochemistry of a novel natural product like this compound is a critical step in its characterization. This process involves a combination of advanced spectroscopic and chemical methods to unambiguously define the three-dimensional arrangement of its atoms. The structure of this compound was initially determined based on spectroscopic data, a common practice for newly discovered natural products. researchgate.netnih.gov

Spectroscopic techniques are fundamental in elucidating the stereochemistry of complex molecules.

J-based Configuration Analysis: This method utilizes the coupling constants (J-values) between adjacent protons (³JHH) and between protons and carbons (²JCH, ³JCH) to determine the relative configuration of stereocenters. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, which in turn is dictated by the stereochemical arrangement. By analyzing these values, chemists can deduce the spatial relationship between substituents on a carbon backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connectivity. The observation of a NOESY cross-peak between two protons indicates that they are spatially proximate (typically within 5 Å). This information is invaluable for determining the relative stereochemistry and conformational preferences of a molecule. For a newly isolated compound, a comprehensive NOESY analysis helps in constructing a three-dimensional model of the molecule.

| Spectroscopic Technique | Information Provided | Application in Stereochemistry |

| J-based Configuration Analysis | Dihedral angles between coupled nuclei | Determination of relative configuration of adjacent stereocenters |

| NOESY Analysis | Through-space proximity of protons | Determination of relative stereochemistry and molecular conformation |

When spectroscopic methods alone are insufficient to determine the absolute stereochemistry, chemical derivatization can be employed. This involves reacting the natural product with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties, including distinct NMR spectra, which can be more easily analyzed to determine the stereochemistry of the original molecule. A common example is the use of Mosher's acid or its derivatives to esterify alcohol groups, allowing for the determination of the absolute configuration of the carbinol center.

Chiral anisotropy methods, such as Circular Dichroism (CD) spectroscopy, are powerful techniques for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of the natural product to the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be assigned with a high degree of confidence.

Synthetic Accessibility and Challenges in this compound Synthesis

As of late 2023, a completed total synthesis of this compound has not been reported in peer-reviewed scientific literature. However, a significant synthetic study toward the enantioselective synthesis of (–)-Pterocidin has been documented. This research provides valuable insights into the feasibility of synthesizing this complex molecule and highlights the strategic hurdles that must be overcome.

A "high-risk" synthetic strategy has been explored, underscoring the ambition and difficulty of the endeavor. This approach is centered around a Type II Anion Relay Chemistry (ARC). The proposed synthesis involves a multicomponent union of three key fragments: an aldehyde, a bifunctional linchpin, and a dienyl ether moiety.

Key Features of the Synthetic Approach:

Convergent Strategy: The plan relies on bringing together several complex fragments late in the synthesis, which is an efficient approach for building complex molecules.

Anion Relay Chemistry: This sophisticated chemical methodology is employed to form multiple carbon-carbon bonds in a single, controlled sequence.

Multicomponent Union: The strategy is designed to join three key building blocks in a single transformative step.

Significant progress in this synthetic endeavor has been reported, with the successful demonstration of the key multicomponent union. This crucial step validates the feasibility of the proposed synthetic route. However, the final steps of the synthesis were still under investigation as of the last available report.

The primary challenges in the synthesis of this compound lie in:

Stereochemical Control: The molecule contains multiple stereocenters that must be set with precise three-dimensional arrangement. The development of stereoselective reactions is paramount to achieving the synthesis of the correct isomer.

Construction of the Core Structure: The assembly of the central heterocyclic core of this compound in a controlled manner presents a significant synthetic obstacle.

Late-Stage Functionalization: The introduction of sensitive functional groups at the end of the synthetic sequence can be challenging and requires robust and mild reaction conditions.

The ongoing synthetic studies on this compound highlight the intricate nature of this natural product and the innovative chemical strategies being developed to conquer its synthesis. The eventual completion of the total synthesis of this compound will be a noteworthy achievement in the field of organic chemistry and will enable further exploration of its biological properties.

Structure Activity Relationship Sar Studies of Pterocidin and Its Analogues

Elucidation of Essential Structural Motifs for Biological Activity

While detailed, specific studies definitively mapping the essential structural motifs of pterocidin for its various reported activities (cytotoxicity, anti-invasion) are not extensively detailed in the provided search results, the nature of SAR studies generally involves systematic modification of a compound's structure to observe the impact on activity. The fact that this compound is a linear polyketide with a δ-lactone terminus suggests that both the polyketide chain and the terminal lactone ring are likely contributors to its biological profile. researchgate.netrsc.orgresearchgate.netirb.hrmdpi.com The absolute configuration of this compound has been determined, which is a critical piece of information for understanding its interaction with biological targets and thus for SAR analysis. researchgate.netrsc.orgresearchgate.netacs.org Variations in the length, branching, oxidation state, or stereochemistry along the polyketide backbone, as well as modifications to the δ-lactone ring, would typically be investigated to determine their impact on activity.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives are integral to SAR studies, allowing for targeted modifications to probe the role of specific functional groups or structural regions. slideshare.net

Rational Design Principles for Structural Modification

Rational design principles for modifying this compound would be guided by its known structure and observed activities. Given its cytotoxic and anti-invasive properties, modifications might aim to enhance potency, improve selectivity towards specific cancer cell lines, or potentially alter pharmacokinetic properties (though the latter is outside the strict scope of this article). Rational design involves making deliberate changes based on hypotheses about how structural features interact with biological targets. nih.govnih.gov For a polyketide like this compound, this could involve:

Modifying the δ-lactone ring to assess its importance for activity or stability.

Altering the stereochemistry at chiral centers along the polyketide chain.

Introducing or removing functional groups (e.g., hydroxyl groups, methyl branches) on the polyketide backbone.

Truncating or extending the polyketide chain length.

Semisynthesis and Chemical Derivatization Strategies

Semisynthesis, which utilizes a naturally isolated compound as a starting material for chemical modification, is a common approach for generating analogues of complex natural products like this compound. wikipedia.org Chemical derivatization involves modifying specific functional groups on the this compound scaffold. nih.govnih.gov These strategies allow for the creation of a library of related compounds with subtle or significant structural differences. While specific examples of semisynthesis or chemical derivatization applied directly to this compound for SAR studies are not detailed in the provided results, the general principles would apply. For instance, the absolute configuration of this compound was established using techniques including chemical derivatization (specifically, MPA ester derivatization) and chiral anisotropy analysis, highlighting the utility of chemical methods in studying this compound. researchgate.net Semisynthesis could involve isolating this compound from its Streptomyces source researchgate.netrsc.orgnih.govresearchgate.net and then performing targeted chemical reactions to create derivatives with altered functional groups or modified structural elements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the biological activity of a series of compounds and their physicochemical properties or structural descriptors. scienceforecastoa.com This approach can help predict the activity of new, untested analogues and provide insights into the properties that govern activity. scienceforecastoa.comcbcs.se While the provided search results mention QSAR studies in the context of other compound classes, such as pteridinone derivatives as PLK1 inhibitors nih.gov and arylindole derivatives as pteridine (B1203161) reductase inhibitors nih.gov, specific QSAR studies focused on this compound are not detailed. A QSAR analysis of this compound analogues would involve measuring the biological activity (e.g., IC50 values for cytotoxicity or anti-invasion) for a set of structurally related compounds and correlating these values with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). scienceforecastoa.com

Computational Chemistry Approaches in SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools used in conjunction with SAR studies to understand the potential interactions between a compound and its biological target at a molecular level. cbcs.senih.govmdpi.comuneb.brnih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net Molecular docking predicts the preferred binding orientation and affinity of a ligand (like this compound or its analogue) to a target protein. cbcs.senih.govmdpi.comuneb.brnih.govnih.govresearchgate.net MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic picture of their interaction and stability. cbcs.senih.govuneb.brnih.govnih.govbiorxiv.orgresearchgate.net

Although the search results discuss the application of molecular docking and MD simulations in SAR studies for other compounds targeting proteins like PLK1 nih.gov and SARS-CoV-2 proteases mdpi.comnih.govnih.govresearchgate.netbiorxiv.orgresearchgate.netchemrxiv.org, specific applications of these methods to elucidate the SAR of this compound are not explicitly described. If the biological target(s) of this compound were identified, computational approaches could be used to:

Predict binding modes of this compound and its analogues to the target protein. cbcs.senih.govmdpi.comuneb.brnih.govnih.govresearchgate.net

Estimate binding affinities, potentially correlating with observed biological activity. nih.govnih.gov

Analyze the stability of the ligand-target complex and identify key interactions responsible for binding. nih.govnih.govnih.govresearchgate.net

Guide the design of new analogues with improved predicted binding characteristics. cbcs.seuneb.br

Mechanistic Investigations of Pterocidin Biological Activities Preclinical Focus

In Vitro Cellular Activity Mechanisms

Initial studies have begun to unravel the complex interactions of Pterocidin at the cellular level. Research has primarily centered on its impact on carcinoma cell models, exploring its potential to inhibit cancer cell invasion and induce cell death.

Anti-Invasive Mechanisms in Carcinoma Cell Models

The ability of cancer cells to invade surrounding tissues is a critical step in metastasis. Early research into this compound's anti-invasive properties is focused on its ability to disrupt key cellular processes involved in cell movement and interaction with the extracellular environment.

Currently, there is no specific research data available detailing the inhibitory effects of this compound on distinct cellular migration pathways such as amoeboid and mesenchymal migration in carcinoma cell models. Further investigation is required to determine if and how this compound affects these critical mechanisms of cancer cell motility.

There is currently a lack of specific scientific evidence to describe the mechanisms by which this compound may modulate cellular adhesion and the intricate interactions between cancer cells and the extracellular matrix. This area remains a critical focus for future preclinical research to fully understand this compound's anti-metastatic potential.

In Vivo Studies in Animal Models for Mechanistic Insight:There is no evidence of this compound having been studied in any animal models. Consequently, no data exists for the following subsections:

Pharmacodynamic Biomarker Identification in Preclinical Models:No research is available on the identification of pharmacodynamic biomarkers to measure the biological effects of this compound in preclinical models.

Due to the absence of this fundamental research, generating a thorough, informative, and scientifically accurate article that strictly follows the provided structure is not feasible. The necessary data to populate the requested sections and subsections has not been published in the accessible scientific domain.

Analytical Methodologies for Pterocidin Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods play a fundamental role in the structural determination and characterization of Pterocidin. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, providing detailed information about the carbon-hydrogen framework and functional groups within the molecule. Studies on this compound have utilized various NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, to assign signals and establish connectivity between atoms. uu.nlyoutube.com J-based configuration analyses and NOESY (Nuclear Overhauser Effect Spectroscopy) have been specifically employed to determine the relative and absolute stereochemistry of the chiral centers in this compound, which is critical given its complex polyketide structure with multiple asymmetric carbons. jasco-global.com

Infrared (IR) spectroscopy has also been applied in the characterization of this compound. IR spectra provide information about the functional groups present, such as carbonyl groups (characteristic of the δ-lactone terminus and other potential ketone/aldehyde functionalities) and hydroxyl groups, through the detection of characteristic absorption bands. uu.nl This spectroscopic data, in combination with other analytical techniques, is essential for confirming the proposed chemical structure of this compound.

Chromatographic Analytical Methods for this compound Quantification and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from complex biological extracts, such as those derived from Streptomyces cultures. Initial isolation often involves various forms of column chromatography, including silica (B1680970) gel and reversed-phase chromatography, to separate this compound from other co-extracted compounds based on differences in polarity and affinity for the stationary phase. uu.nlyoutube.com

Mass Spectrometry-Based Approaches in this compound Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation patterns. Electron Ionization (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution ESI-MS (HRESIMS), have been utilized in the structural elucidation of this compound. HRESIMS provides accurate mass measurements, allowing for the determination of the precise molecular formula. uu.nlyoutube.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a prevalent technique in natural product research and has been applied in studies involving this compound. LC-MS combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry. This hyphenated technique is valuable for analyzing complex mixtures, confirming the presence of this compound, and can be used for its detection in various matrices. researchgate.netelementlabsolutions.comnih.gov Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting the this compound ion and analyzing the resulting fragments.

Bioanalytical Method Development for this compound in Biological Matrices

Bioanalytical methods are essential for studying the fate of this compound in biological systems, although specific detailed protocols for this compound bioanalysis are less extensively documented in the general literature compared to its isolation and structural characterization. The detection and quantification of this compound in biological matrices, such as cell culture media or tissue extracts, would typically require sensitive and selective analytical techniques.

LC-MS based methods are the preferred approach for the bioanalysis of small molecules like this compound in biological matrices due to their high sensitivity, selectivity, and ability to handle complex samples. uu.nlbioanalysis-zone.comwuxiapptec.com Sample preparation steps, such as extraction and clean-up, are critical in bioanalysis to remove interfering matrix components and concentrate the analyte. While specific validated bioanalytical methods for this compound in various biological fluids or tissues are not widely reported, the successful detection of this compound in biological samples like tobacco leaves using LC-MS metabolomics techniques suggests the feasibility of developing such methods. researchgate.netelementlabsolutions.comnih.gov Method development would involve optimizing chromatographic separation on an LC system coupled to a mass spectrometer, typically a triple quadrupole or high-resolution mass analyzer, to achieve adequate sensitivity and specificity for this compound in the presence of the biological matrix. Validation of such methods would follow established guidelines to ensure accuracy, precision, sensitivity, and selectivity for reliable quantification in biological studies. uu.nlnih.gov

Future Research Directions and Potential Research Applications

Exploration of Undiscovered Pterocidin-Producing Microorganisms

The initial discovery of this compound from an endophytic Streptomyces hygroscopicus strain highlights the largely untapped potential of microorganisms residing within plant tissues as a source of novel bioactive compounds. researchgate.net Future research will focus on bioprospecting in unique and underexplored ecological niches to find new this compound producers, which may yield novel structural analogues with improved properties.

Key Research Thrusts:

Bioprospecting in Extreme and Unique Environments: Actinomycetes are known to adapt to diverse and extreme habitats. researchgate.net Exploration of largely unexplored environments, such as hypersaline marine sediments, deserts, and unique plant endospheres, is a promising strategy for isolating novel actinomycete strains. nih.gov These organisms may produce new this compound variants as part of their adaptation to environmental pressures.

Metagenomic Screening for Biosynthetic Gene Clusters (BGCs): A significant portion of environmental bacteria cannot be readily cultured in laboratory settings, representing a vast, inaccessible reservoir of natural products. nih.govnih.gov Functional metagenomics, which involves cloning DNA directly from environmental samples (eDNA), offers a way to bypass this limitation. nih.govnih.gov By creating and screening eDNA libraries in a suitable host like Streptomyces albus, it is possible to identify clones containing functional Biosynthetic Gene Clusters (BGCs). nih.govnih.gov Screening strategies can be designed to specifically detect BGCs related to this compound, potentially revealing novel pathways and compounds from unculturable microbes. frontiersin.orgfrontiersin.org

| Strategy | Description | Potential Outcome |

| Targeted Isolation | Culturing actinomycetes from previously unexplored ecological niches (e.g., specific medicinal plants, extremophiles). | Discovery of new microbial strains that produce novel this compound analogues. |

| Functional Metagenomics | Screening eDNA libraries from diverse environmental samples for the expression of functional biosynthetic pathways. | Identification of this compound-related BGCs from unculturable microorganisms. |

| Genome Mining | In-silico analysis of sequenced microbial genomes for gene clusters with homology to known polyketide or pyrone biosynthesis pathways. | Prioritization of specific microbial strains for targeted isolation and compound characterization. |

Expanding the Chemical Space of this compound Analogues through Synthetic Biology

Synthetic biology provides a powerful toolkit to rationally engineer the biosynthetic pathway of this compound to generate novel derivatives with potentially enhanced potency, selectivity, or pharmacological properties. By manipulating the genes within the this compound BGC, researchers can create a diverse library of "unnatural" natural products. nih.gov

Key Synthetic Biology Strategies:

Combinatorial Biosynthesis: This approach involves the rational recombination of biosynthetic genes and modules between different pathways to create hybrid enzymes. nih.govrsc.org For this compound, this could involve swapping domains or modules from other polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways into its BGC. This technique has been successfully used to generate novel lipopeptides and polyketides. nih.govrsc.orgnih.gov

Precursor-Directed Biosynthesis: This method leverages the natural flexibility of biosynthetic enzymes to accept and incorporate non-native starter or extender units into the final structure. nih.gov By feeding synthetic precursors (e.g., uniquely substituted carboxylic acids) to the this compound-producing organism, a range of new analogues can be generated. nih.gov

Enzyme Engineering: Site-directed mutagenesis or directed evolution can be used to alter the substrate specificity or catalytic activity of key enzymes in the this compound pathway. This allows for fine-tuned modifications to the this compound scaffold, introducing new functional groups or altering stereochemistry.

| Approach | Methodology | Expected this compound Analogues |

| Combinatorial Biosynthesis | Swapping genetic modules from different biosynthetic pathways into the this compound gene cluster. | Hybrid molecules incorporating structural features from other natural products. |

| Precursor-Directed Biosynthesis | Supplying the fermentation culture with synthetic, non-native precursor molecules. | Analogues with modified side chains or core structures based on the incorporated precursor. |

| Pathway Engineering | Deletion or overexpression of genes controlling tailoring steps (e.g., methylation, hydroxylation). | Derivatives with altered patterns of oxidation, reduction, or other modifications. |

Deeper Elucidation of this compound's Molecular and Cellular Targets

While this compound is known to be cytotoxic, its precise molecular target and mechanism of action remain unknown. nih.gov Identifying the specific cellular components that this compound interacts with is a critical step in validating its potential as a research tool or therapeutic lead. Understanding the mechanism is essential for predicting efficacy and potential side effects. nih.gov

Methods for Target Identification:

Affinity-Based Approaches: A modified version of this compound can be synthesized with a reactive group or linker molecule. This "bait" molecule is used to pull down its binding partners from cell lysates, which can then be identified using mass spectrometry.

Genetic and Genomic Approaches: This involves generating and selecting for cancer cells that are resistant to this compound's cytotoxic effects. Whole-genome sequencing of these resistant mutants can reveal mutations in the gene encoding the drug's target or in genes involved in the relevant pathway. nih.gov

Phenotypic Screening: High-content imaging and other phenotypic screening methods can reveal the specific cellular changes induced by this compound, such as effects on the cell cycle, apoptosis pathways, or specific organelles. This can provide clues about its mechanism of action and guide further target identification studies.

Development of this compound-Based Probes for Biological Pathway Interrogation

A chemical probe is a specialized small molecule designed to selectively engage a specific protein target, allowing for the study of that target's function in a cellular or organismal context. mskcc.orgnih.gov Developing this compound into a chemical probe requires creating derivatives that retain their biological activity while incorporating reporter tags for visualization or affinity purification.

Probe Development Strategies:

Synthesis of Tagged Analogues: this compound can be chemically modified to include various tags. A fluorescent tag (e.g., FITC) would allow for visualization of the molecule's subcellular localization via microscopy. An affinity tag (e.g., biotin) would enable the isolation of its protein targets from cell extracts.

Photo-Affinity Labeling: A more advanced approach involves incorporating a photo-reactive group onto the this compound scaffold. cuny.edu When exposed to UV light, this probe will form a permanent covalent bond with its direct binding target, enabling more robust and specific identification of the target protein. cuny.edu

Application in Pathway Analysis: Once validated, these probes can be used to investigate the temporal and spatial dynamics of the target protein. They can help answer questions about when and where the target is active and what other proteins it interacts with following this compound treatment, thereby interrogating the biological pathway. pageplace.de

Preclinical Development Strategies for this compound-Derived Research Tools and Candidates

Translating a promising natural product like this compound from a laboratory discovery to a viable research tool or clinical candidate requires a structured preclinical development program. nih.gov This process involves rigorous testing to establish its pharmacological properties and to identify a potential therapeutic window. nih.gov

Key Preclinical Stages:

Lead Optimization: Medicinal chemistry efforts will focus on synthesizing and testing analogues generated through synthetic biology or chemical synthesis to improve key properties. The goal is to identify a lead candidate with enhanced potency against cancer cells, reduced toxicity to normal cells, and favorable drug-like properties (e.g., solubility, metabolic stability).

In Vivo Efficacy Studies: The lead candidate must be tested in animal models of cancer (e.g., mouse xenograft models) to determine if the in vitro cytotoxicity translates to anti-tumor activity in a living organism. These studies are crucial for establishing proof-of-concept. nih.gov

Pharmacokinetics and Toxicology: Preclinical studies will investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. Concurrently, toxicology studies in animal models are performed to identify potential target organs for adverse effects and to define a safe dose range for potential future clinical trials. nih.govnih.gov The development of natural products into anticancer drugs often follows this rigorous path from discovery through preclinical validation. nih.govekb.eg

Q & A

Basic Research Questions

Q. How to design a study to evaluate Pterocidin’s bioactivity against tumor cell invasion?

- Methodological Answer : Use the PICOT framework to structure the research question:

- P opulation: Specific cancer cell lines (e.g., metastatic breast cancer cells).

- I ntervention: this compound treatment at varying concentrations.

- C omparison: Untreated cells or cells treated with a known invasion inhibitor (e.g., neopetrosiamides).

- O utcome: Quantify invasion inhibition via transwell assays or matrix degradation metrics.

- T ime: Duration of exposure (e.g., 24–72 hours).

- Example: “In MDA-MB-231 cells (P), does this compound (I) compared to untreated controls (C) reduce invasion (O) over 48 hours (T)?” .

- Data Table :

| Cell Line | This compound Concentration (µM) | Invasion Inhibition (%) | Assay Type | Reference |

|---|---|---|---|---|

| MDA-MB-231 | 10 | 65 ± 5 | Transwell |

Q. What experimental protocols are critical for synthesizing and characterizing this compound?

- Methodological Answer :

- Synthesis : Follow marine Streptomyces fermentation protocols with LC-MS monitoring for yield optimization .

- Characterization :

- Purity : HPLC with UV detection (≥95% purity threshold) .

- Structure : NMR (¹H, ¹³C) and X-ray crystallography for absolute configuration confirmation .

- Batch Consistency : Include peptide content analysis and TFA removal (<1%) for cell-based assays .

Advanced Research Questions

Q. How to address discrepancies in reported bioactivity of this compound across studies?

- Methodological Answer :

- Step 1 : Audit synthesis protocols (e.g., salt content, solvent residues) that may alter bioactivity .

- Step 2 : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Step 3 : Conduct a scoping review to map conflicting results and identify methodological differences (e.g., invasion assay endpoints, this compound stereochemical purity) .

- Data Contradiction Analysis :

| Study | This compound Source | Invasion Inhibition (%) | Key Variable |

|---|---|---|---|

| A | Streptomyces sp. X | 70 | TFA-free |

| B | Synthetic | 40 | TFA present |

Q. What strategies optimize in vivo models for studying this compound’s anti-metastatic effects?

- Methodological Answer :

- Model Selection : Use zebrafish xenografts for high-throughput screening or murine models for mechanistic depth .

- Dosage : Calculate pharmacokinetic parameters (e.g., half-life) via LC-MS/MS to determine dosing intervals .

- Outcome Metrics : Combine bioluminescent imaging (tumor burden) with histopathology (micrometastasis detection) .

Q. How to validate this compound’s molecular targets using omics approaches?

- Methodological Answer :

- Proteomics : SILAC labeling to identify proteins with altered expression post-treatment (e.g., MMP-9 downregulation) .

- Transcriptomics : RNA-seq to map pathways (e.g., EMT or PI3K/AKT) affected by this compound .

- Validation : CRISPR/Cas9 knockout of candidate targets (e.g., MMP-9) to confirm functional relevance .

Key Considerations

- Avoid Common Pitfalls :

- Batch Variability : Document synthesis conditions (e.g., fermentation temperature, extraction solvents) to ensure reproducibility .

- Assay Interference : Pre-treat this compound with Chelex resin to remove metal contaminants affecting cell viability .

- Ethical Compliance : Obtain institutional approval for in vivo work, specifying humane endpoints and sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.